molecular formula C16H10F6O B1327943 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-30-8

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327943
CAS RN: 898778-30-8
M. Wt: 332.24 g/mol
InChI Key: CICDJSIKHRDPEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Antipathogenic Activity

Research has demonstrated the synthesis and characterization of various thiourea derivatives that exhibit significant antipathogenic activities. These derivatives, which include 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, have shown promising results in combating bacterial cells, particularly strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Pyrimidinones

The compound has been used in the synthesis of a novel series of pyrimidinones. These compounds were derived from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. The synthesis process involved trifluoroacetylation of certain phenone-derived acetals. Such reactions are crucial for developing new chemicals with potential applications in various fields (Bonacorso et al., 2003).

Heterocyclic Compounds Synthesis

Another significant application is in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds. These compounds are synthesized using reactions involving 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and bifunctional compounds. The versatility of such heterocyclic compounds is essential in various areas of chemical research and industry (Kitazume & Ishikawa, 1974).

Development of Poly(aryl ether ketone/sulfone)s

In polymer science, the compound has been used in synthesizing bisphenols for poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers, characterized by their ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, exhibit excellent thermal stability, low dielectric constants, and high transparency. This makes them suitable for various advanced applications in materials science (Shang et al., 2012).

Metallochromic Properties in Phenothiazine Cruciforms

The compound has also found applications in the synthesis of phenothiazine-containing cruciforms. These compounds demonstrate metallochromic properties, showing shifts in emission and absorption when exposed to metal triflates. Such properties are valuable in developing sensory applications for metal cations (Hauck et al., 2007).

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDJSIKHRDPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645022
Record name 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

CAS RN

898778-30-8
Record name 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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